Cas no 75444-25-6 (4H-Furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one,10-(acetyloxy)-7a,9,10,10a-tetrahydro-9,9-dimethyl-2-phenyl-, (7aS,10S,10aR)-)

4H-Furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one,10-(acetyloxy)-7a,9,10,10a-tetrahydro-9,9-dimethyl-2-phenyl-, (7aS,10S,10aR)- structure
75444-25-6 structure
Product Name:4H-Furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one,10-(acetyloxy)-7a,9,10,10a-tetrahydro-9,9-dimethyl-2-phenyl-, (7aS,10S,10aR)-
CAS-nummer:75444-25-6
MF:C23H20O6
MW:392.401307106018
CID:569014
PubChem ID:156341
Update Time:2025-04-19

4H-Furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one,10-(acetyloxy)-7a,9,10,10a-tetrahydro-9,9-dimethyl-2-phenyl-, (7aS,10S,10aR)- Chemische en fysische eigenschappen

Naam en identificatie

    • 4H-Furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one,10-(acetyloxy)-7a,9,10,10a-tetrahydro-9,9-dimethyl-2-phenyl-, (7aS,10S,10aR)-
    • 4H-furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one, 10-(acetyloxy)-7a,9,10,10a-tetrahydro-9,9-dimethyl-2-phenyl-, (7aR,10R,10aS)-
    • 4H-Furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one,10-(acetyloxy)-7a,9,10,10a-tetrahydro-9,9-dimethyl-2-phenyl-, (7aS,10S,10aR)
    • Semiglabrin
    • DTXSID50226359
    • [(12R,15R,16S)-14,14-Dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl] acetate
    • CHEMBL376949
    • 4H-Furo(3',2':4,5)furo(2,3-h)-1-benzopyran-4-one, 10-(acetyloxy)-7a,9,10,10a-tetrahydro-9,9-dimethyl-2-phenyl-, (7aalpha,10beta,10aalpha)-(-)-
    • Pseudosemiglabrin
    • 75444-25-6
    • (-)-Pseudosemiglabrin
    • (7aS,10R,10aR)-10-(Acetyloxy)-7a,9,10,10a-tetrahydro-9,9-dimethyl-2-phenyl-4H-furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one
    • (7aS,10S,10aR)-10-(Acetyloxy)-7a,9,10,10a-tetrahydro-9,9-dimethyl-2-phenyl-4H-furo[3',2':4,5]furo[2,3-h]-1-benzopyran-4-one
    • Inchi: 1S/C23H20O6/c1-12(24)26-21-19-18-16(28-22(19)29-23(21,2)3)10-9-14-15(25)11-17(27-20(14)18)13-7-5-4-6-8-13/h4-11,19,21-22H,1-3H3/t19-,21+,22+/m0/s1
    • InChI-sleutel: XTIQPKJOGKMOSY-KSEOMHKRSA-N
    • LACHT: O1[C@@H]2[C@@H](C3C4=C(C(C=C(C5C=CC=CC=5)O4)=O)C=CC=3O2)[C@H](C1(C)C)OC(C)=O

Berekende eigenschappen

  • Exacte massa: 392.126
  • Monoisotopische massa: 392.126
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 3
  • Complexiteit: 721
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 3.3
  • Topologisch pooloppervlak: 71.1Ų

Experimentele eigenschappen

  • Dichtheid: 1.37
  • Kookpunt: 517.2°C at 760 mmHg
  • Vlampunt: 225.9°C
  • Brekindex: 1.641
  • PSA: 71.06
Aanbevolen leveranciers
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
上海嵘奥生物技术有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk